molecular formula C23H18ClN3O4 B2357710 (4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 312734-15-9

(4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No. B2357710
CAS RN: 312734-15-9
M. Wt: 435.86
InChI Key: HBFBKNZFTYOENN-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C23H18ClN3O4 and its molecular weight is 435.86. The purity is usually 95%.
BenchChem offers high-quality (4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study involving microwave-assisted synthesis of novel pyrazoline derivatives, including compounds similar to (4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, demonstrated that these compounds exhibit significant anti-inflammatory and antibacterial activities. The microwave method provided higher yields and was more environmentally friendly compared to conventional methods. The synthesized compounds were characterized by FTIR, 1H NMR, mass spectral data, and screened for their biological activities, with some showing potent antibacterial activity. Molecular docking results suggested the potential of these compounds as templates for anti-inflammatory activity (P. Ravula et al., 2016).

Molecular Docking and Quantum Chemical Calculations

Another study focused on the molecular structure, spectroscopic data, and quantum chemical calculations of a compound structurally related to the one . The study used DFT (Density Functional Theory) calculations to understand the molecular geometry, vibrational spectra, and intramolecular charge transfers. This compound's biological effects were predicted based on molecular docking results, highlighting its potential in biological applications (A. Viji et al., 2020).

Synthesis and Antifungal Activity

Research on the synthesis of novel pyrazoline derivatives, including structures akin to (4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone, revealed their promising antifungal activities. The study identified specific substituents on the phenyl ring that enhanced the antifungal effectiveness of these compounds, providing insights into the structure-activity relationship and potential applications in antifungal therapies (Hong-Shui Lv et al., 2013).

Molecular Docking Studies for Anticancer and Antimicrobial Agents

A study on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, structurally similar to the compound , involved molecular docking studies to assess their anticancer and antimicrobial potential. The compounds were screened against a panel of 60 cancer cell lines, with some showing significant potency. This work highlights the potential of such compounds in developing new treatments for cancer and microbial infections (Kanubhai D. Katariya et al., 2021).

properties

IUPAC Name

(4-chlorophenyl)-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-31-20-11-7-15(8-12-20)21-14-22(17-3-2-4-19(13-17)27(29)30)26(25-21)23(28)16-5-9-18(24)10-6-16/h2-13,22H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFBKNZFTYOENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl)(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

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